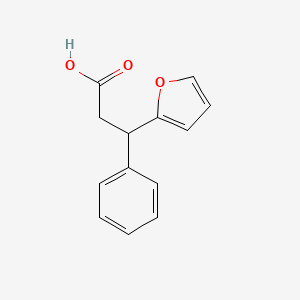

3-(2-Furyl)-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

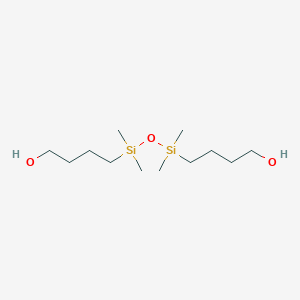

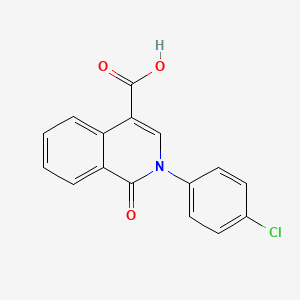

3-(2-Furyl)-3-phenylpropanoic acid is a compound that features a furan ring, a phenyl group, and a propanoic acid moiety. This structure is of interest due to its potential applications in pharmaceuticals, materials science, and as a synthon in organic synthesis. The furan ring, in particular, is a common motif in natural products and pharmaceutical agents .

Synthesis Analysis

The synthesis of compounds related to 3-(2-Furyl)-3-phenylpropanoic acid can be achieved through various methods. For instance, 2-substituted 3-furfurals, which are structurally related to the target compound, can be prepared from 3-furfural, 3-bromofuran, and 3-vinylfurans using organolithium, Grignard, or organozinc reagents followed by an oxidative rearrangement . Additionally, (E)-3-(2-furyl) propenoic acid, a closely related compound, can be synthesized using phase transfer catalysis with 2-furyl methanal and diacetyl oxide as starting materials .

Molecular Structure Analysis

The molecular structure of related furylpropenoic acid derivatives has been studied using various techniques. For example, the crystal structure of (E)-3-(2-furyl) propenoic acid has been determined, revealing a monoclinic system with specific unit cell dimensions and space group C2/c . Infrared spectroscopy and molecular modeling calculations have also been used to investigate the structure-forming properties of 2-phenyl-3(2′-furyl)propenoic acid stereoisomers, highlighting the importance of intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of furyl-containing compounds can lead to a variety of chemical transformations. For instance, 3-(furyl)-3-(diethoxyphosphoryl)acrylates, which share a similar furyl motif, can react with nitromethane in a regioselective manner to form 2-[(furyl)(diethoxyphosphoryl)methyl]-3-nitropropanoic acids . Additionally, the hydrogenation of (E)-2-phenyl-3-(2-furyl)propenoic acid over cinchonidine modified Pd catalysts can selectively produce 2-phenyl-3-(2-furyl)propionic acid with significant enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of furylpropenoic acid derivatives are influenced by their molecular structure. NMR spectroscopy has been used to investigate the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in various solvents, although no conformational preferences were identified . The structure-forming properties in solution and the solid state are largely governed by intermolecular hydrogen bonding and other secondary interactions, which can lead to short-range and long-range ordering in the solid state .

Wissenschaftliche Forschungsanwendungen

Catalysis and Enantioselective Hydrogenation

- Enantioselective Hydrogenation of Propenoic Acids : The hydrogenation of 2,3-diarylpropenoic acids bearing heteroaromatic substituents was investigated, specifically focusing on (E)-2-phenyl-3-(2-furyl)propenoic acid. This research found that the hydrogenation process over cinchonidine modified Pd catalyst resulted in selective hydrogenation to 2-phenyl-3-(2-furyl)propionic acid, highlighting the potential of this process in producing specific chemical compounds (Hermán et al., 2009).

Chemo-enzymatic Synthesis

- Chemo-enzymatic Route for the Preparation of Chiral (S)-3-Hydroxy-3-phenylpropanoic Acid : A chemo-enzymatic method was developed for preparing (S)-3-Hydroxy-3-phenylpropanoic acid, showcasing a potential pathway for producing optically pure compounds used in antidepressant drugs. This process utilized Porcine pancreas lipase as a biocatalyst and provided insights into optimal reaction conditions, opening avenues for the practical chemo-enzymatic preparation of chiral β-hydroxy acid (Zhao et al., 2014).

Synthesis and Properties of Heterocyclic Compounds

- Synthesis of 5-Aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones : This research focused on the synthesis of pyrrolidin-2-ones and their derivatives, emphasizing their significance in pharmacy and the potential of introducing various substituents to synthesize new medicinal molecules with improved biological activity. The study presents the synthesis and structural analysis of these compounds, contributing valuable knowledge to the field of medicinal chemistry (Rubtsova et al., 2020).

Safety And Hazards

3-(2-Furyl)-3-phenylpropanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, and to avoid breathing dust, mist, vapors, or spray .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWKZCXLRGYFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378136 |

Source

|

| Record name | 3-(2-Furyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Furyl)-3-phenylpropanoic acid | |

CAS RN |

4428-36-8 |

Source

|

| Record name | 3-(2-Furyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)